molecular formula C15H11F2N5O2 B2647435 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide CAS No. 1428358-12-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2647435
CAS No.: 1428358-12-6
M. Wt: 331.283
InChI Key: AMTVGLWRASRQLM-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridazine ring, and a difluorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Preparation of Pyridazine Intermediate: The pyridazine ring is often synthesized through the condensation of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The pyrazole and pyridazine intermediates are coupled using a suitable base and solvent to form the ether linkage.

    Introduction of Difluorophenylacetamide: The final step involves the acylation of the coupled intermediate with 2,5-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide
  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-difluorophenyl)acetamide

Uniqueness

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is unique due to the presence of the 2,5-difluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c16-10-2-3-11(17)12(8-10)19-14(23)9-24-15-5-4-13(20-21-15)22-7-1-6-18-22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVGLWRASRQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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